

Preparing Stock Solutions of BO-264: Application Notes and Protocols

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Compound of Interest

Compound Name: BO-264

Cat. No.: B15568257

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of **BO-264**, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). **BO-264** is a valuable tool for cancer research, particularly in studies involving mitotic arrest, DNA damage, and apoptosis.

Chemical and Physical Properties of BO-264

A clear understanding of the physicochemical properties of **BO-264** is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference
Formal Name	3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine	
CAS Number	2408648-20-2	[1]
Molecular Formula	C18H19N5O3	[1]
Formula Weight	353.40 g/mol	[1]
Purity	>98%	[1]
Formulation	Powder	[1]
Solubility	Soluble in DMSO (up to at least 25 mg/mL); Insoluble in water and ethanol.[1][2]	
log D (7.4)	2.3	

Preparation of BO-264 Stock Solutions

2.1. Materials

- **BO-264** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

2.2. Protocol for Preparing a 10 mM DMSO Stock Solution

- Equilibrate: Allow the **BO-264** powder vial and anhydrous DMSO to reach room temperature before opening to prevent condensation.
- Weigh: Accurately weigh the desired amount of **BO-264** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of **BO-264** (Formula Weight: 353.4 g/mol).

- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the **BO-264** powder. For a 10 mM solution, if you weighed 3.53 mg, add 1 mL of DMSO.
- **Vortex:** Vortex the solution thoroughly until the **BO-264** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid excessive heat.
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- **Store:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[3]

2.3. Storage and Stability

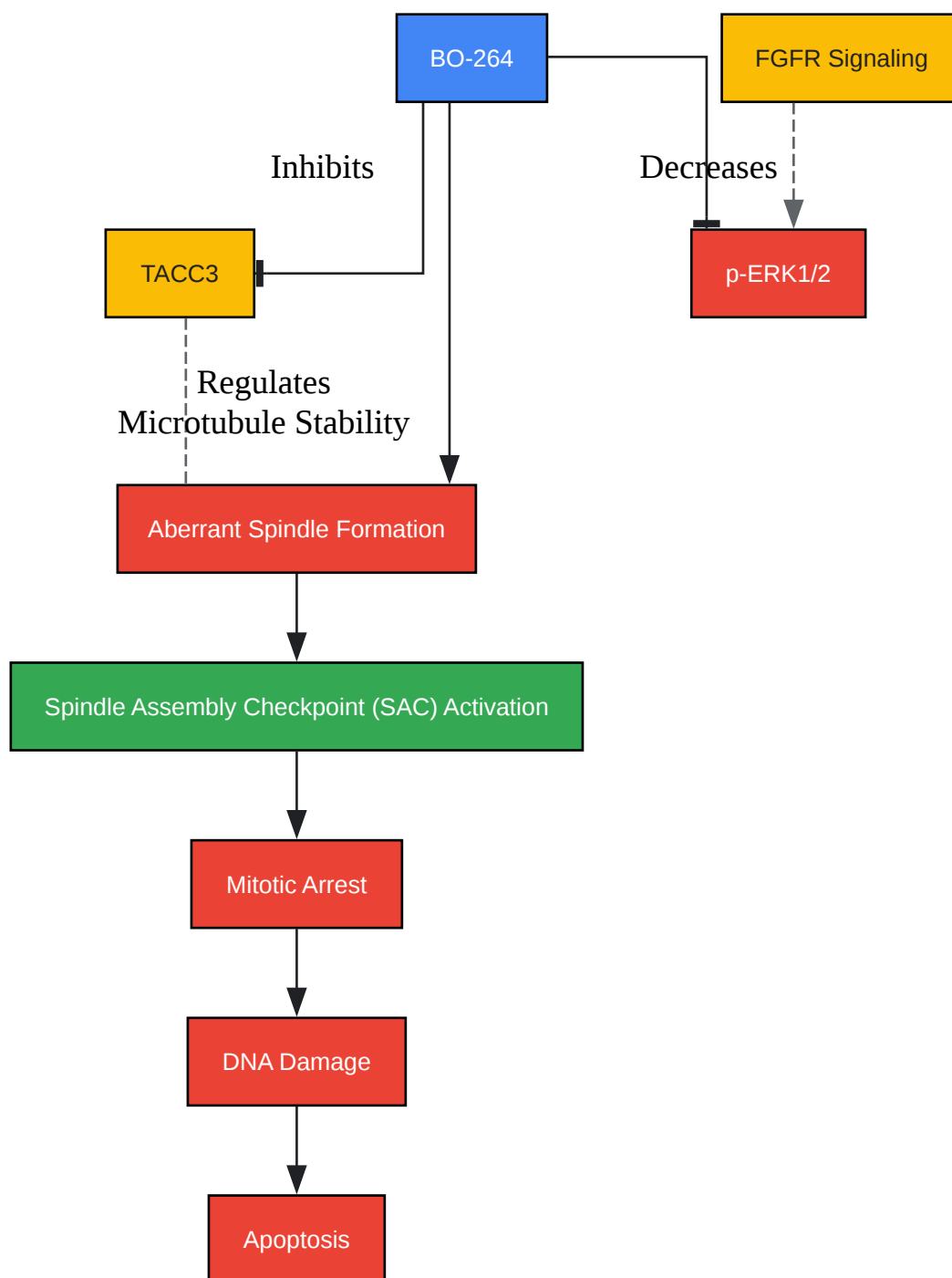
Proper storage is critical to maintain the activity of the **BO-264** stock solution.

Storage Temperature	Shelf Life
-20°C	Up to 1 month ^[3]
-80°C	Up to 6 months ^[3]

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Mechanism of Action and Signaling Pathway

BO-264 is a potent inhibitor of TACC3, a protein crucial for microtubule stability and centrosome integrity.^{[1][4]} Inhibition of TACC3 by **BO-264** leads to aberrant spindle formation, which activates the Spindle Assembly Checkpoint (SAC).^{[3][5]} This results in mitotic arrest, subsequent DNA damage, and ultimately, apoptosis.^{[3][5][6]} **BO-264** has also been shown to decrease the phosphorylation of ERK1/2, a marker for activated FGFR signaling.^{[3][6]}



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Caption: **BO-264** Signaling Pathway.

Experimental Protocols and Applications

BO-264 has demonstrated broad-spectrum antitumor activity and is a valuable tool for various in vitro and in vivo studies.

4.1. In Vitro Applications

BO-264 has shown potent anti-proliferative activity in a wide range of human cancer cell lines.

Cell Line	Cancer Type	IC50 / GI50	Reference
JIMT-1	Breast Cancer	190 nM (IC50)	[3][6]
HCC1954	Breast Cancer	160 nM (IC50)	[6]
MDA-MB-231	Breast Cancer	120 nM (IC50)	[6]
MDA-MB-436	Breast Cancer	130 nM (IC50)	[6]
CAL51	Breast Cancer	360 nM (IC50)	[6]
RT112	Bladder Cancer (FGFR3-TACC3 fusion)	0.3 μ M (IC50)	[3][6]
RT4	Bladder Cancer (FGFR3-TACC3 fusion)	3.66 μ M (IC50)	[3][6]
NCI-60 Panel	Various	< 1 μ M (GI50) for >90% of cell lines	[7][3]

4.1.1. Cell Viability Assay (Example using JIMT-1 cells)

- **Cell Seeding:** Seed JIMT-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **BO-264** from your DMSO stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Treat the cells with a range of **BO-264** concentrations (e.g., from 1 nM to 10 μ M).

- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.
- Data Analysis: Calculate the IC50 value, which is the concentration of **BO-264** that inhibits cell growth by 50%.

4.1.2. Western Blot Analysis for Apoptosis and Mitotic Arrest

- Cell Treatment: Treat cells (e.g., JIMT-1) with **BO-264** (e.g., 500 nM) for a specified time (e.g., 24-48 hours).
- Protein Extraction: Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against markers of apoptosis (e.g., cleaved PARP) and mitotic arrest (e.g., phospho-Histone H3 (Ser10)). Use an appropriate loading control antibody (e.g., β -actin or GAPDH).
- Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

4.2. In Vivo Applications

BO-264 is orally active and has demonstrated significant tumor growth suppression in mouse xenograft models.[\[2\]](#)[\[3\]](#)

4.2.1. Preparation of **BO-264** for Oral Administration

For in vivo studies, a specific formulation is often required to ensure bioavailability.

- Prepare a clarified DMSO stock solution of **BO-264** (e.g., 71 mg/mL).[\[2\]](#)
- Add 50 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix until clear.[\[2\]](#)

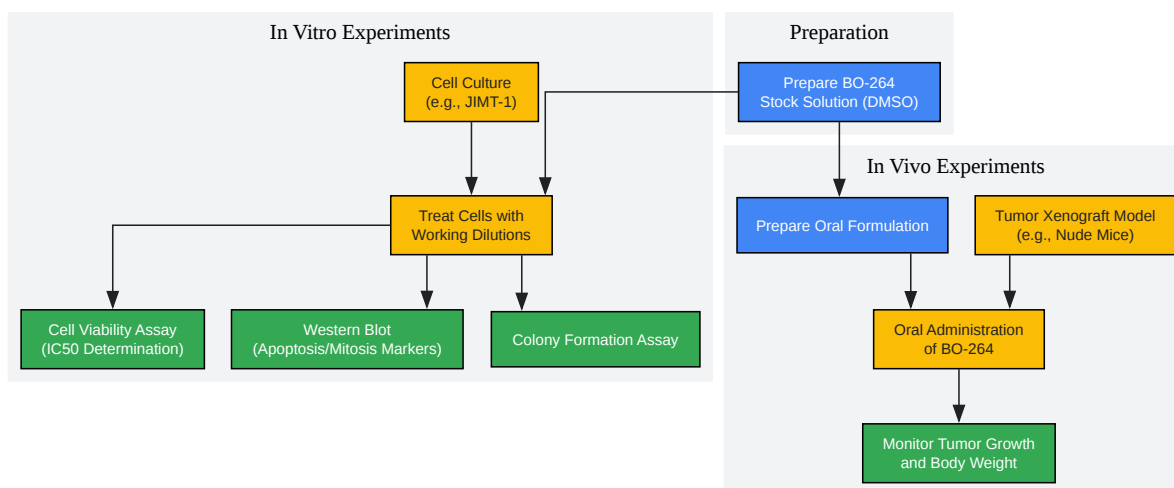
- Add 50 μ L of Tween80 to the mixture and mix until clear.[2]
- Add 500 μ L of ddH₂O to bring the total volume to 1 mL.[2]
- This mixed solution should be used immediately.[2]

4.2.2. Example In Vivo Study

In a study using female nude mice with JIMT-1 xenografts, daily oral administration of **BO-264** (25 mg/kg) for 3-4 weeks resulted in significant suppression of tumor growth without causing significant body weight loss or organ toxicity.[3]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of **BO-264**.



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Caption: General Experimental Workflow for **BO-264**.

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